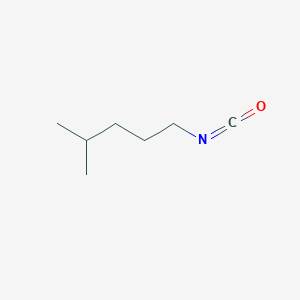

1-Isocyanato-4-methylpentane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-isocyanato-4-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)4-3-5-8-6-9/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRKHDXSWFGREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507467 | |

| Record name | 1-Isocyanato-4-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79709-54-9 | |

| Record name | 1-Isocyanato-4-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isocyanato 4 Methylpentane

Conventional Phosgene-Based Synthesis Approaches and Their Industrial Implications

The predominant industrial method for the production of isocyanates, including 1-isocyanato-4-methylpentane, has historically involved the use of phosgene (B1210022). This method is well-established and known for its rapid reaction rates and high yields. acs.org

Phosgenation of Corresponding Amine Precursors

The synthesis of this compound via this route begins with its corresponding primary amine precursor, 4-methyl-1-pentanamine. The process is typically carried out in the liquid phase and can be divided into two main stages: cold phosgenation and hot phosgenation. sabtechmachine.com

Initially, 4-methyl-1-pentanamine is dissolved in an inert solvent, such as dichlorobenzene or toluene (B28343). sabtechmachine.com This solution is then reacted with a solution of phosgene in the same solvent at a low temperature, generally below 70°C. sabtechmachine.com This "cold phosgenation" step leads to the formation of the corresponding carbamoyl chloride and 4-methyl-1-pentanamine hydrochloride.

R-NH₂ + COCl₂ → R-NCO + 2HCl

(where R = 4-methylpentyl)

Following the reaction, the mixture is treated with an inert gas to remove excess phosgene and the HCl byproduct. sabtechmachine.com The final product, this compound, is then purified by distillation. sabtechmachine.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Primary Amine (e.g., 4-methyl-1-pentanamine), Phosgene | sabtechmachine.com |

| Solvent | Inert aromatic solvents (e.g., dichlorobenzene, toluene) | sabtechmachine.com |

| Cold Phosgenation Temperature | Below 70°C | sabtechmachine.com |

| Hot Phosgenation Temperature | 100-200°C | sabtechmachine.com |

| Typical Yield | 85-95% | sabtechmachine.com |

Analysis of Process Efficiencies and Inherent Limitations in Traditional Routes

While the phosgene-based route is efficient in terms of reaction speed and product yield, it is accompanied by significant limitations. acs.org The primary concern is the high toxicity of phosgene, which necessitates stringent safety measures for its production, storage, and handling. acs.org

Development and Evaluation of Phosgene-Free Synthesis Routes for Aliphatic Isocyanates

In response to the drawbacks of the phosgene-based method, significant research has been dedicated to developing safer and more environmentally benign phosgene-free synthetic routes for isocyanates.

Thermolysis of O-Silylurethanes as a Synthetic Pathway

One promising phosgene-free method involves the thermolysis of O-silylurethanes. This process allows for the synthesis of isocyanates under comparatively moderate temperatures and does not require a catalyst. The silyl group at the nitrogen atom in the O-silylurethane intermediate influences the thermolysis process, simplifying the synthesis.

Exploration of Carbon Dioxide as a C1 Synthon for Isocyanate Formation via Carbamate (B1207046) Intermediates

The utilization of carbon dioxide as a C1 synthon represents a greener alternative for isocyanate synthesis. In this approach, a primary amine, such as 4-methyl-1-pentanamine, reacts with carbon dioxide in the presence of a base to form a carbamate anion. nih.gov This carbamate intermediate is then subjected to dehydration using an electrophilic or oxophilic dehydrating agent to yield the corresponding isocyanate. nih.gov This method avoids the use of toxic phosgene and utilizes a readily available and non-toxic starting material in carbon dioxide.

Reductive Carbonylation of Nitro Compounds: Direct and Indirect Catalytic Approaches

The reductive carbonylation of nitro compounds offers another phosgene-free pathway to isocyanates. This method can be approached either directly or indirectly.

In the direct approach , a nitroalkane, such as 1-nitro-4-methylpentane, is directly reacted with carbon monoxide in the presence of a catalyst to produce this compound. researchgate.netresearchgate.net This single-step process is an attractive alternative, though it often requires forcing reaction conditions. researchgate.net

The indirect approach involves a two-step process where the nitro compound is first converted to a carbamate, which is then thermally decomposed to the isocyanate. This method is often preferred as it can proceed under milder conditions and can offer better selectivity. Various transition metal complexes, particularly those based on palladium, rhodium, and ruthenium, have been investigated as catalysts for this transformation. researchgate.net

| Method | Precursor(s) | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Thermolysis of O-Silylurethanes | Amine, Silylating Agent, CO₂ source | O-Silylurethane | Moderate temperatures, Catalyst-free | |

| Carbon Dioxide as C1 Synthon | Amine, Carbon Dioxide, Dehydrating Agent | Carbamate Anion | Uses non-toxic CO₂, Greener process | nih.gov |

| Reductive Carbonylation of Nitro Compounds | Nitroalkane, Carbon Monoxide, Catalyst | (Direct or Carbamate) | Direct or two-step process, Avoids phosgene | researchgate.netresearchgate.net |

Amine Transformation via Di-tert-butyl Dicarbonate in the Presence of Catalysts

The conversion of primary amines to isocyanates represents a crucial transformation in organic synthesis. A prominent phosgene-free method involves the use of di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O), to facilitate this conversion from a precursor like 4-methylpentan-1-amine. This reaction is typically promoted by a catalytic amount of a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP). researchgate.net

The general mechanism involves the in-situ generation of the isocyanate. The amine reacts with (Boc)₂O in the presence of the catalyst. This process is considered more environmentally friendly than traditional methods that use the highly toxic phosgene. researchgate.net The reaction can be considered a dehydration of the corresponding carbamic acid intermediate. While base-catalyzed reactions with (Boc)₂O can sometimes lead to side reactions, the controlled use of catalysts like DMAP helps to favor the formation of the desired isocyanate. researchgate.netnih.gov Research has shown this method to be a convenient way to generate isocyanates from amines, which can then be used in subsequent reactions, such as the formation of sulfonylureas. researchgate.net

For the synthesis of this compound, the precursor, 4-methylpentan-1-amine, would react with di-tert-butyl dicarbonate. The addition of a catalyst is crucial for the reaction to proceed efficiently.

Table 1: Reagents for Amine to Isocyanate Conversion

| Precursor Amine | Reagent | Catalyst | Product |

|---|

This method avoids harsh reagents and often allows for milder reaction conditions, aligning with principles of safer chemical synthesis. scholaris.ca

Alternative Rearrangement Reactions (e.g., Curtius Rearrangement) and Their Applicability to this compound Precursors

The Curtius rearrangement is a versatile and widely used thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgallen.in This reaction is a powerful tool for converting carboxylic acids into isocyanates, amines, and other related derivatives. nih.govnih.gov

The key features of the Curtius rearrangement include:

Broad Substrate Scope : It is applicable to a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids. nih.gov

Stereochemical Retention : The migration of the R-group occurs with complete retention of its stereochemical configuration. allen.innih.gov

Concerted Mechanism : Research suggests that the thermal rearrangement is a concerted process, avoiding the formation of free nitrene intermediates and thus minimizing side reactions. wikipedia.org

To synthesize this compound, the necessary precursor would be 4-methylpentanoic acid. The synthesis would proceed through the following steps:

Acyl Azide Formation : The carboxylic acid (4-methylpentanoic acid) is first converted into an activated form, such as an acid chloride or a mixed anhydride. This intermediate is then treated with an azide source, like sodium azide, to form the corresponding 4-methylpentanoyl azide. nih.govnih.gov

Rearrangement : The acyl azide is then heated, causing it to rearrange into this compound and liberate nitrogen gas (N₂). chemistrysteps.com The isocyanate is a stable intermediate that can be isolated. nih.gov

This method is highly applicable for producing this compound, as the required aliphatic carboxylic acid precursor is readily available. The reaction avoids the use of highly toxic reagents and is known for its reliability and high yields. nih.gov

Principles of Green Chemistry in the Design and Optimization of this compound Synthesis

The production of isocyanates has traditionally relied on processes that are now being re-evaluated through the lens of green chemistry. rsc.org The goal is to develop synthetic routes that are safer, more efficient, and environmentally benign. patsnap.com

Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.com Traditional isocyanate synthesis via phosgenation of amines (RNH₂ + COCl₂ → RNCO + 2 HCl) has a poor atom economy because a significant portion of the reactant mass is converted into the unwanted byproduct, hydrogen chloride. wikipedia.org

In contrast, modern synthetic routes offer improved atom economy:

Curtius Rearrangement : The thermal decomposition of an acyl azide (RCON₃) to an isocyanate (RNCO) and nitrogen gas (N₂) is highly atom-economical. The only byproduct is nitrogen gas, which is environmentally harmless. nih.gov

Urea (B33335) Method : A non-phosgene route involves synthesizing carbamates from urea, alcohol, and amines, followed by thermal decomposition to the isocyanate. The byproducts are alcohol and ammonia, which can be recycled back into the synthesis of the starting materials, creating a process that approaches "zero emission" and maximizes atom economy. acs.orgnih.gov

Minimizing waste is directly linked to maximizing atom economy. By choosing reactions that incorporate the maximum number of atoms from the reactants into the product, the generation of waste is inherently reduced. organic-chemistry.orgprimescholars.com

Designing Less Hazardous Chemical Syntheses

A major driver for innovation in isocyanate synthesis is the avoidance of hazardous chemicals, most notably phosgene. rsc.org Phosgene is an extremely toxic gas, and its use poses significant safety and environmental risks. acs.orgresearchgate.net The principles of inherently safer design encourage substituting hazardous materials with less dangerous alternatives. aiche.orgyoutube.com

Safer, non-phosgene routes to synthesize isocyanates like this compound include:

Reductive Carbonylation : This method can involve the reaction of nitro compounds with carbon monoxide, avoiding phosgene entirely. universiteitleiden.nlresearchgate.net

Oxidative Carbonylation : Amines can be reacted with carbon monoxide and an oxidant to form carbamates, which are then thermally decomposed to isocyanates. magnusgroup.org

Use of CO₂ : Sustainable processes are being developed that use carbon dioxide (CO₂) as a C1 building block to replace phosgene, for example, in the synthesis of carbamates that serve as isocyanate precursors. scholaris.camagnusgroup.org

These alternative pathways eliminate the need for highly toxic reagents, thereby minimizing the potential for chemical accidents and environmental releases. youtube.com

Utilization of Safer Solvents and Reaction Conditions

The choice of solvents and reaction conditions significantly impacts the environmental footprint and safety of a chemical process. Green chemistry promotes the use of innocuous solvents, such as water, or minimizing solvent use altogether. organic-chemistry.org For instance, research into related syntheses has demonstrated the feasibility of "on-water" reactions, which avoid volatile organic compounds (VOCs) and simplify product isolation. organic-chemistry.org

Furthermore, designing processes that operate under moderate conditions (lower temperatures and pressures) enhances safety and reduces energy consumption. youtube.com

The Curtius rearrangement can, in some cases, be carried out at room temperature, which minimizes the hazards associated with heating. wikipedia.org

Catalytic methods are being developed to allow for isocyanate synthesis from amines and CO₂ under mild, metal-free conditions. scholaris.ca

By moving away from harsh conditions and hazardous solvents, the synthesis of this compound can be made inherently safer and more sustainable. nih.gov

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions with greater efficiency, selectivity, and under milder conditions. organic-chemistry.orgmdpi.com In isocyanate synthesis, catalysts are pivotal for the viability of non-phosgene routes. acs.org

Enhanced Selectivity : Catalysts can direct a reaction towards the desired product, minimizing the formation of byproducts. For example, in the thermal decomposition of carbamates to isocyanates, various catalysts are used to improve product selectivity and prevent side reactions like polymerization. acs.orgresearchgate.net

Increased Efficiency : Catalysts increase the rate of reaction, allowing processes to run at lower temperatures and for shorter durations, which saves energy and increases throughput. mdpi.com In the oxidative carbonylation of amines, dual-functional catalysts like Pd/CeO₂ have been shown to achieve high yields of carbamate precursors while minimizing the formation of urea polymers. magnusgroup.org

Enabling New Pathways : Catalysis makes entirely new and greener synthetic routes possible. For example, metal complex catalysts are used in the one-step conversion of amines, alcohol, CO, and oxygen into isocyanates, combining carbamate formation and decomposition into a single, efficient process. google.com

The development of novel and robust catalysts is critical for optimizing the synthesis of this compound, making it more economically viable and environmentally sustainable. researchgate.netresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₇H₁₃NO |

| 4-methylpentan-1-amine | C₆H₁₅N |

| 4-methylpentanoic acid | C₆H₁₂O₂ |

| 4-methylpentanoyl azide | C₆H₁₁N₃O |

| 4-(dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ |

| Ammonia | NH₃ |

| Carbon dioxide | CO₂ |

| Carbon monoxide | CO |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ |

| Hydrogen chloride | HCl |

| Nitrogen | N₂ |

| Phosgene | COCl₂ |

| Sodium azide | NaN₃ |

Exploration of Renewable Feedstocks for Precursor Compounds

The conventional synthesis of this compound, an aliphatic isocyanate, typically relies on petrochemical-derived precursors. However, the principles of green chemistry are driving the investigation of bio-based alternatives. The primary precursor for this compound is 4-methylpentan-1-amine, also known as isohexylamine. Therefore, the exploration of renewable feedstocks centers on sustainable methods to produce this key amine.

A promising and abundant renewable starting material for the synthesis of branched-chain compounds is the amino acid L-leucine . As a fundamental building block of proteins, L-leucine is readily available from the hydrolysis of biomass and fermentation processes. The metabolic pathways of various microorganisms naturally include the catabolism of L-leucine, which can be harnessed and engineered to produce valuable chemical intermediates.

The initial step in the microbial catabolism of L-leucine is typically a transamination reaction, which converts it to α-ketoisocaproic acid. While this intermediate can be further metabolized to compounds like isovaleric acid, research is focused on redirecting these pathways towards the synthesis of 4-methylpentanoic acid, the carboxylic acid analogue of the target amine.

Detailed Research Findings:

Current research is actively exploring both biocatalytic and chemo-catalytic strategies to convert renewable feedstocks into the precursors for this compound.

Biocatalytic Routes from L-leucine:

One researched pathway involves the enzymatic conversion of L-leucine. While direct biocatalytic amination of a renewable C6 branched-chain substrate to 4-methylpentan-1-amine is a target, much of the current research provides a foundation for this goal by demonstrating the conversion of amino acids to related compounds. For instance, studies on Propionibacterium freudenreichii have detailed the conversion of L-leucine to α-ketoisocaproic acid and subsequently to isovaleric acid. While not the direct C6 precursor, this demonstrates the biological machinery capable of modifying the branched-chain structure of leucine. Future research aims to engineer enzymatic cascades that can achieve the desired reduction and amination to form 4-methylpentan-1-amine directly.

Chemo-catalytic Conversion of Bio-derived Acids:

An alternative and complementary approach involves the production of 4-methylpentanoic acid from renewable resources, which can then be chemically converted to 4-methylpentan-1-amine. The malonic ester synthesis is a well-established method for producing carboxylic acids. By utilizing bio-derived diethyl malonate and a suitable renewable alkyl halide, 4-methylpentanoic acid can be synthesized. For example, bio-based succinic acid can be a precursor to diethyl malonate, and isobutyl bromide, derivable from bio-isobutanol, can serve as the alkylating agent.

Once 4-methylpentanoic acid is obtained from a renewable source, it can be converted to 4-methylpentan-1-amine through established chemical transformations such as the Schmidt reaction, Hofmann rearrangement, or by reduction of the corresponding amide.

The table below summarizes potential renewable pathways and the key intermediates involved in the synthesis of precursors for this compound.

| Renewable Feedstock | Key Intermediate(s) | Conversion Strategy | Target Precursor |

| L-leucine (from biomass hydrolysis/fermentation) | α-Ketoisocaproic acid | Engineered Biocatalytic Cascade (future prospect) | 4-Methylpentan-1-amine |

| Bio-succinic Acid & Bio-isobutanol | Diethyl malonate, Isobutyl bromide | Malonic Ester Synthesis | 4-Methylpentanoic Acid |

Reaction Chemistry and Mechanistic Investigations of 1 Isocyanato 4 Methylpentane

Fundamental Reactivity of the Isocyanate Group with Active Hydrogen Compounds

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms. This reactivity is the cornerstone of urethane (B1682113) and urea (B33335) chemistry.

Urethane Formation via Reaction with Alcohols

The reaction between an isocyanate and an alcohol yields a carbamate (B1207046), commonly known as a urethane. kuleuven.be This addition reaction is fundamental to the polyurethane industry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the central carbon of the isocyanate group.

The generally accepted mechanism proceeds as follows:

The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate.

Simultaneously, the nitrogen atom of the isocyanate abstracts the hydrogen from the alcohol's hydroxyl group.

This concerted nucleophilic addition across the N=C bond results in the formation of a urethane linkage. kuleuven.be

Interactive Table: Urethane Formation Reaction

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| 1-Isocyanato-4-methylpentane | Alcohol (R-OH) | Urethane | -NH-C(O)-O- |

Urea Formation via Reaction with Amines

Isocyanates react readily with primary and secondary amines to form substituted ureas. This reaction is analogous to urethane formation but is generally much faster due to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

The mechanism involves a nucleophilic attack by the amine's nitrogen on the isocyanate's electrophilic carbon, followed by a proton transfer from the amine to the isocyanate's nitrogen. nih.gov This reaction is highly efficient and is a key step in the synthesis of polyurea polymers, which are known for their high strength and durability. The reaction proceeds smoothly and is often used in multicomponent reactions to build complex molecular architectures. nih.gov

Interactive Table: Urea Formation Reaction

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| This compound | Amine (R-NH₂) | Substituted Urea | -NH-C(O)-NH- |

Formation of Carbamic Acid and Subsequent Carbon Dioxide Evolution upon Reaction with Water

The reaction of this compound with water proceeds through a two-step process. Initially, water acts as a nucleophile, adding across the isocyanate group to form an unstable carbamic acid intermediate. chemrxiv.org

This carbamic acid is thermally unstable and readily decomposes, eliminating carbon dioxide and yielding a primary amine (in this case, 4-methyl-1-pentanamine). researchgate.net

The amine produced in this decomposition step is itself a reactive species. It can then attack a second molecule of this compound, leading to the formation of a symmetrically disubstituted urea. This subsequent reaction is often rapid and is the reason why water is used as a blowing agent in the production of polyurethane foams; the evolved carbon dioxide gas creates the foam's cellular structure. Computational studies have affirmed that the hydrolysis can occur across both the N=C and C=O bonds of the isocyanate group via concerted mechanisms. chemrxiv.org

Cycloaddition Reactions Involving this compound

Beyond addition reactions, the cumulative double bonds of the isocyanate group allow it to participate in cycloaddition reactions, acting as a dipolarophile.

Dipolar Cycloadditions (e.g., with Nitrones): Concerted versus Stepwise Mechanisms

Isocyanates can undergo [3+2] dipolar cycloaddition reactions with 1,3-dipoles such as nitrones. acs.org In this reaction, the isocyanate can act as a dipolarophile through either its C=N or C=O double bond, potentially leading to two different heterocyclic products: 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines, respectively. acs.org

Computational studies using density functional theory (DFT) have revealed that the mechanism of this reaction is highly dependent on the reaction conditions. nih.govacs.orgfigshare.com Two primary mechanistic pathways are possible:

Concerted Mechanism : In this pathway, the two new sigma bonds are formed in a single transition state without the formation of an intermediate. acs.orgnih.gov

Stepwise Mechanism : This pathway involves the formation of a zwitterionic intermediate. The first step is typically the nucleophilic attack of the nitrone's oxygen on the central carbon of the isocyanate. acs.orgacs.org This is followed by a second, rate-limiting step where ring closure occurs to form the final product. nih.govacs.org

Regardless of the mechanism, the formation of 1,2,4-oxadiazolidin-5-ones (from reaction at the C=N bond) is generally favored both kinetically and thermodynamically over the 1,4,2-dioxazolidine isomers. acs.org

Stereochemical Outcomes and Regioselectivity in Cycloaddition Processes

The isocyanate group of this compound is a versatile functional group that can participate in various cycloaddition reactions. These reactions, which include [2+2], [4+2], and 1,3-dipolar cycloadditions, are crucial for the synthesis of diverse heterocyclic compounds. The stereochemical and regiochemical outcomes of these processes are governed by the electronic properties and steric demands of the reactants, as well as the reaction conditions.

In the context of 1,3-dipolar cycloadditions, such as the reaction with nitrones, alkyl isocyanates like this compound can act as dipolarophiles using either their C=N or C=O bond. acs.org This leads to two potential regioisomeric products: 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines. acs.org Computational studies on similar systems have shown that the formation of 1,2,4-oxadiazolidin-5-ones is generally favored both kinetically and thermodynamically. acs.org

The regioselectivity of these cycloadditions is influenced by both steric and electronic factors. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the preferred regioisomer. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate. The regiochemistry is determined by the combination that results in the largest orbital coefficient overlap.

Stereochemistry is also a critical aspect of these reactions. For instance, in Diels-Alder type [4+2] cycloadditions, the stereochemistry of the dienophile is retained in the product. The reaction proceeds through a suprafacial pathway, where the new sigma bonds are formed on the same face of the pi system. The endo/exo selectivity is another important stereochemical consideration, often dictated by secondary orbital interactions and steric hindrance.

Table 1: Factors Influencing Stereochemical and Regiochemical Outcomes in Cycloadditions of Alkyl Isocyanates

| Factor | Influence on Stereochemistry | Influence on Regioselectivity |

| Orbital Symmetry | Determines whether the reaction is thermally or photochemically allowed and proceeds via a suprafacial or antarafacial pathway. | Governs the preferred orientation of reactants based on FMO theory (HOMO-LUMO interactions). |

| Steric Hindrance | Can favor the formation of the less sterically crowded isomer (exo product in Diels-Alder reactions). | Can direct addition to the less hindered face or atom of the isocyanate group. |

| Electronic Effects | Substituents on the reacting partner can influence the stability of transition states, affecting endo/exo ratios. | Electron-donating or withdrawing groups alter the orbital energies and coefficients, dictating the preferred regioisomer. nih.gov |

| Solvent Polarity | Can influence the reaction mechanism (concerted vs. stepwise), which may affect the stereochemical outcome. acs.org | Can stabilize polar transition states, potentially altering the regiochemical preference. |

| Catalysis | Lewis acid catalysts can enhance stereoselectivity by coordinating to the reactants and locking their conformation. | Catalysts can alter the electronic properties of the reactants, thereby influencing regioselectivity. nih.gov |

Advanced Mechanistic Studies and Computational Analysis

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms of isocyanates. acs.orgresearchgate.net These studies provide deep insights into the energetic landscapes of reactions, allowing for the characterization of transient species that are often difficult to observe experimentally.

Elucidation of Reaction Intermediates and Transition States

Computational studies have been instrumental in mapping the potential energy surfaces for reactions involving isocyanates. This allows for the precise characterization of the geometries and energies of reaction intermediates and transition states.

For example, in the 1,3-dipolar cycloaddition between a nitrone and an isocyanate, DFT calculations have revealed that the mechanism can switch from a concerted pathway in nonpolar solvents to a stepwise mechanism in polar solvents. acs.org In the stepwise mechanism, a zwitterionic intermediate is formed through the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate. acs.org The calculations can pinpoint the transition state for this initial attack and the subsequent rate-limiting ring-closing step. acs.org

Similarly, in the formation of urethanes from isocyanates and alcohols, computational models have explored various mechanisms, including direct addition and catalyst-mediated pathways. These studies have characterized the pre-reaction complexes and the key transition states, revealing, for instance, a six-centered transition state in certain autocatalytic pathways. nih.gov The transition states for urethane reactions catalyzed by tertiary amides have also been successfully modeled. researchgate.net

Table 2: Computationally Characterized Species in a Model Isocyanate Reaction (Nitrones + Isocyanate)

| Species | Description | Key Computational Insight |

| Reactant Complex | Initial association of the isocyanate and the other reactant (e.g., nitrone). | Geometry shows initial electrostatic interactions that precede bond formation. |

| Transition State (TS) | The highest energy point along the reaction coordinate, representing the activation barrier. | DFT calculations reveal the geometry of the forming and breaking bonds. For example, in a concerted cycloaddition, two bonds form simultaneously, albeit often asynchronously. acs.org |

| Intermediate (IN) | A metastable species formed in a multi-step reaction. | In polar solvents, a zwitterionic intermediate can be located and characterized, confirming a stepwise mechanism. acs.org |

| Product Complex | The final product associated with other molecules or catalyst remnants. | Helps to determine the overall thermodynamics of the reaction. |

Kinetic and Thermodynamic Aspects of Isocyanate Transformations

Kinetic and thermodynamic parameters derived from computational studies provide a quantitative understanding of isocyanate reactivity. Calculations of Gibbs free energy of activation (ΔG‡) and reaction free energy (ΔG) allow for the prediction of reaction rates and product distributions.

Studies on isocyanate reactions have shown that many transformations are highly exothermic. For instance, the cyclotrimerization of alkyl isocyanates to form highly stable isocyanurate rings is a thermodynamically favorable process with a significantly negative enthalpy change. rsc.org Computational investigations have estimated the enthalpy change for the cyclotrimerization of methyl isocyanate to be approximately -66.4 kcal/mol. rsc.org The stability of the resulting isocyanurate is influenced by the steric and electronic nature of the alkyl group; n-alkyl substituents can lead to greater stabilization through dispersion interactions, while bulky groups can introduce ring strain, destabilizing the product. rsc.org

Kinetic studies, both experimental and theoretical, have highlighted the influence of reaction conditions on rates. The reaction of isocyanates with alcohols to form urethanes, for example, shows complex kinetics that can be influenced by autocatalysis from the alcohol itself or the urethane product. nih.govkuleuven.be Theoretical calculations have shown that the activation barrier for this reaction is substantially lowered when additional alcohol molecules participate in the transition state, acting as a proton shuttle. nih.gov The polarity of the solvent also plays a crucial role; polar solvents can stabilize charged intermediates in stepwise mechanisms, altering the kinetic profile compared to concerted pathways in nonpolar media. acs.org

Table 3: Calculated Energy Parameters for Representative Isocyanate Reactions

| Reaction Type | System | Calculated Parameter | Value (approx.) | Significance |

| Cyclotrimerization | Methyl Isocyanate | ΔH (Enthalpy Change) | -66.4 kcal/mol | Highly exothermic, indicating a very stable trimer product. rsc.org |

| Urethane Formation | Phenyl Isocyanate + 1-Propanol | ΔG‡ (Activation Energy) | >100 kJ/mol (uncatalyzed) | High barrier for direct reaction, highlighting the importance of catalysis. nih.gov |

| Urethane Formation | Phenyl Isocyanate + 1-Propanol | ΔG‡ (Activation Energy) | 17–54 kJ/mol (catalyzed/autocatalyzed) | Significantly lower barrier with alcohol or catalyst participation. nih.gov |

| Cycloaddition | Nitrone + Isocyanate | ΔG‡ (Activation Energy) | Varies with solvent | Demonstrates the switch between concerted (nonpolar) and stepwise (polar) mechanisms. acs.org |

Investigation of Site Selectivity in C-H Functionalizations by Isocyanate Derivatives

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, and methods involving isocyanates are emerging as valuable tools. A key challenge in C-H functionalization is controlling the site selectivity—that is, directing the reaction to a specific C-H bond among many. snnu.edu.cnnih.gov

For derivatives of this compound, C-H functionalization can be achieved through transition-metal catalysis. nih.govresearchgate.net These reactions often rely on a directing group within the substrate to position the metal catalyst near a specific C-H bond. While the formation of five- or six-membered metallacycle intermediates is often favored, strategies are being developed to target more remote C-H bonds. snnu.edu.cnrsc.org

One approach involves a manganese-catalyzed C-H activation to directly prepare aliphatic isocyanates from hydrocarbons. nih.govresearchgate.net This method can functionalize secondary, tertiary, and benzylic C-H bonds. researchgate.net The selectivity is influenced by the intrinsic strength of the C-H bond and steric factors. The proposed mechanism involves hydrogen atom abstraction by a high-valent manganese species, followed by the capture of the resulting alkyl radical by a Mn(IV)-NCO intermediate to form the C-NCO bond. nih.govresearchgate.net

Another strategy uses a directing group to guide a catalyst to a specific position. The inherent geometry and distance from the directing group to the target C-H bond are critical for achieving high selectivity. nih.gov By carefully designing the substrate or using removable directing templates, it is possible to functionalize C-H bonds that are distal to the primary functional groups.

Table 4: Strategies for Achieving Site Selectivity in C-H Functionalization

| Strategy | Description | Key Factors for Selectivity | Example Application |

| Inherent Reactivity | Relies on the intrinsic differences in C-H bond dissociation energies. | Tertiary > Secondary > Primary C-H bonds. Benzylic/allylic positions are more reactive. | Radical-based isocyanation of alkanes. nih.gov |

| Directing Groups | A functional group on the substrate coordinates to the metal catalyst, delivering it to a proximal C-H bond. | Formation of stable 5- or 6-membered metallacycle intermediates. rsc.org | Amide-directed C-H olefination. |

| Transient Directing Groups | A mediator temporarily binds to the substrate and the catalyst to direct the reaction. | Reversible binding of the mediator and substrate geometry. | Norbornene-mediated C-H alkylation of carbazoles. nih.gov |

| Blocking Strategy | Proximal C-H positions are substituted, forcing the reaction to occur at a more remote site. | Steric hindrance prevents reaction at closer, more accessible C-H bonds. snnu.edu.cn | Functionalization of substrates with quaternary centers at proximal positions. |

Catalytic Activation Mechanisms and Their Impact on Reaction Pathways

Catalysis is fundamental to controlling the reactivity of this compound, enabling reactions to proceed under milder conditions and often directing the outcome towards a specific product. A variety of catalysts, including tertiary amines, organometallic compounds, and Lewis acids, are employed to activate the isocyanate group or its reaction partner. epa.govresearchgate.net

The mechanism of catalysis can vary significantly. In many cases, a nucleophilic catalyst (like a tertiary amine) attacks the electrophilic carbon of the isocyanate group. This forms a highly reactive, polarized intermediate, which is then more susceptible to attack by a nucleophile, such as an alcohol. The catalyst is regenerated at the end of the cycle.

Alternatively, some catalysts function by activating the co-reactant. For instance, certain metal chelates can coordinate to the hydroxyl group of an alcohol, increasing its nucleophilicity and facilitating its attack on the isocyanate. epa.gov This mechanism is often proposed for organotin and zirconium catalysts in urethane formation.

The choice of catalyst can profoundly impact the reaction pathway. In polyurethane chemistry, for example, different catalysts exhibit varying selectivity for the isocyanate-hydroxyl (gelling) reaction versus the isocyanate-water (blowing) reaction. researchgate.net Dibutyltin (B87310) dilaurate (DBTDL) is a highly active but non-selective catalyst, whereas other compounds may offer greater preference for the desired urethane formation. researchgate.net Similarly, specific catalysts are used to promote the cyclotrimerization of isocyanates into isocyanurates, a reaction that competes with linear polymer formation.

Table 5: Comparison of Catalyst Types for Isocyanate Reactions

| Catalyst Type | Example(s) | General Mechanism of Action | Effect on Reaction Pathway |

| Tertiary Amines | Diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic attack on the isocyanate carbon, forming a reactive complex. | Generally promotes both urethane formation and the isocyanate-water reaction. researchgate.net |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Lewis acid mechanism, often involving coordination to both the isocyanate and the alcohol. | High catalytic activity for urethane formation but often non-selective. researchgate.net |

| Other Organometallics | Zirconium chelates, Manganese complexes | Can activate the hydroxyl group (Zr) or proceed via radical pathways for C-H activation (Mn). nih.gov | Can offer high selectivity for the isocyanate-hydroxyl reaction over the water reaction (Zr). |

| Lewis/Brønsted Acids | p-Toluene sulfonic acid (p-TSA) | Protonation of the isocyanate oxygen, increasing the electrophilicity of the carbon. | Can catalyze the isocyanate-water reaction, though sometimes with low activity compared to other catalysts. researchgate.net |

Polymerization Chemistry and Advanced Materials Science Applications of 1 Isocyanato 4 Methylpentane Derivatives

Homo- and Copolymerization Studies of 1-Isocyanato-4-methylpentane

The isocyanate group (-NCO) is highly reactive, enabling it to participate in a variety of polymerization reactions. For a monoisocyanate like this compound, this reactivity can be harnessed for both self-polymerization and copolymerization, leading to a range of oligomeric and polymeric materials.

The homopolymerization of organic isocyanates can proceed through several mechanisms, primarily influenced by catalysts and reaction conditions. While extensive research on this compound specifically is not widely published, its behavior can be inferred from the well-documented reactions of other aliphatic monoisocyanates.

Two primary pathways for self-polymerization exist:

Cyclotrimerization: In the presence of specific catalysts, such as potassium acetate, sodium carbonate, or tertiary phosphines, isocyanates can undergo cyclotrimerization. google.com This reaction involves three isocyanate molecules reacting to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. For this compound, this would result in the formation of 1,3,5-Tris(4-methylpentyl)-1,3,5-triazinane-2,4,6-trione. This trimer is a low-molecular-weight compound, often used to introduce branching or increase the crosslink density in polymer networks.

Linear Polymerization (Nylon-1 Formation): Under different conditions, particularly at low temperatures (typically -20 to -100 °C) and with anionic initiators like sodium cyanide in a polar aprotic solvent such as N,N-dimethylformamide (DMF), monoisocyanates can undergo linear self-addition polymerization. google.comacs.orgacs.org This process yields high-molecular-weight linear polymers where the repeating unit is an N-substituted amide. The resulting polymer is a type of polyamide known as a "nylon-1" polymer. For this compound, the resulting polymer would be poly(1-(4-methylpentyl)-1-azacarbonyl), or poly(4-methylpentyl isocyanate). The polymer chain consists of a backbone of alternating carbon and nitrogen atoms. google.com

The process for preparing isocyanate homopolymers can be controlled to achieve specific conversion rates, typically between 20% and 60%, before the reaction is terminated using catalyst poisons. google.com This control is crucial for managing the properties of the final product.

Table 1: Comparison of Self-Polymerization Pathways for this compound

| Feature | Cyclotrimerization | Linear Polymerization |

| Product | Isocyanurate (Trimer) | Polyisocyanate (Nylon-1 Polymer) |

| Typical Catalysts/Initiators | Potassium acetate, Tertiary phosphines | Anionic initiators (e.g., NaCN) |

| Typical Reaction Temperature | Ambient to elevated | Low (-20 to -100 °C) |

| Molecular Weight | Low (Trimer) | High (Polymer) |

| Structure | Cyclic, 6-membered ring | Linear, polyamide chain |

| Primary Application | Crosslinking agent, branching unit | Films, fibers, shaped articles |

Polyurea polymers are synthesized through the step-growth polymerization of a diisocyanate or monoisocyanate with a diamine. nih.gov The reaction between the isocyanate group of this compound and the primary or secondary amine groups of a diamine is a rapid and highly exothermic polyaddition reaction that forms urea (B33335) linkages (-NH-CO-NH-). nih.govmdpi.com This reaction proceeds without the need for catalysts or heat and does not produce any byproducts. nih.gov

When this compound is copolymerized with a diamine, the resulting structure is a polyurea with pendant 4-methylpentyl groups. The general reaction is as follows:

n R-NCO + n H₂N-R'-NH₂ → [-R-NH-CO-NH-R'-NH-CO-]ₙ

In this reaction, R represents the 4-methylpentyl group from this compound, and R' is the backbone of the diamine monomer.

The properties of the resulting polyurea are heavily dependent on the structure of the comonomers. As an aliphatic isocyanate, this compound is generally less reactive than aromatic isocyanates. nih.govnih.gov The choice of diamine—whether it's an aliphatic chain (e.g., hexamethylenediamine), a cycloaliphatic structure, or a polyetheramine—will significantly influence the flexibility, thermal stability, and mechanical properties of the final polymer. For instance, using long-chain, flexible diamines like poly(propylene glycol) bis(2-aminopropyl ether) would result in a more elastomeric polyurea.

Integration into Polyurethane Chemistry and Polymer Network Formation

The reactivity of the isocyanate group makes this compound a valuable monomer for polyurethane synthesis. Its unique branched aliphatic structure can be used to tailor the properties of polyurethane materials for specific applications.

Polyurethanes are produced through the polyaddition reaction of an isocyanate with a polyol (a compound with multiple hydroxyl groups). utm.myrampf-group.comresearchgate.net This step-growth polymerization forms the characteristic urethane (B1682113) linkage (-NH-CO-O-). researchgate.net When this compound is reacted with a diol or polyol, it forms a polyurethane with pendant 4-methylpentyl side chains.

The reaction can be represented as:

R-NCO + HO-R'-OH → R-NH-CO-O-R'-O-…

Here, R is the 4-methylpentyl group, and R'-OH represents the polyol. The properties of the polyurethane can be precisely controlled by selecting different types of polyols. scholarsresearchlibrary.com

Table 2: Common Polyols Used in Polyurethane Synthesis and Their Influence on Polymer Properties

| Polyol Type | Examples | Resulting Polyurethane Properties |

| Polyether Polyols | Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG), Poly(tetramethylene glycol) (PTMG) | Good flexibility, hydrolysis resistance, low-temperature performance |

| Polyester Polyols | Poly(caprolactone) diol, Poly(butylene adipate) diol | Good mechanical strength, abrasion resistance, thermal stability |

| Polycarbonate Polyols | Poly(hexamethylene carbonate) diol | Excellent thermal and oxidative stability, good hydrolysis resistance |

| Bio-based Polyols | Castor oil, Soybean-based polyols | Increased renewable content, variable properties depending on source |

The reaction is typically catalyzed, often using organotin compounds like dibutyltin (B87310) dilaurate or tertiary amines, to control the polymerization rate.

Segmented polyurethanes are block copolymers composed of alternating "soft segments" (derived from long-chain polyols) and "hard segments" (derived from the isocyanate and a short-chain diol or diamine chain extender). nih.govnih.gov The thermodynamic incompatibility between these segments often leads to microphase separation, where the hard segments aggregate into rigid domains within the flexible soft segment matrix. nih.gov This morphology is responsible for the excellent elastomeric properties of many polyurethanes. nih.gov

The structure of the isocyanate plays a critical role in the degree of microphase separation. nih.govmdpi.com The incorporation of this compound would have a significant impact on the organization of the hard segments:

Steric Hindrance: The bulky, branched 4-methylpentyl side chain introduces steric hindrance. This bulkiness disrupts the regular packing of the hard segments and inhibits the formation of strong, well-ordered hydrogen bonds between urethane groups. researchgate.netnih.gov

Reduced Crystallinity: Hard segments derived from symmetric, linear aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI) can crystallize, leading to a high degree of phase separation and high tensile strength. researchgate.net In contrast, the asymmetric and branched structure of the 4-methylpentyl moiety would prevent crystallization of the hard domains, promoting a more amorphous morphology and a higher degree of phase mixing. nih.govresearchgate.net

Segmental Mobility: The flexible alkyl side chain can increase the free volume and enhance the segmental mobility of the polymer chains, potentially lowering the glass transition temperature (Tg) of the material. wikipedia.org Factors that increase the volume disturbed by a rotating segment of a polymer chain tend to influence the Tg. wikipedia.org

This disruption of hard segment packing would likely result in a softer, more flexible polyurethane with lower modulus and hardness compared to one made with a linear aliphatic isocyanate.

The unique structure of this compound allows for the synthesis of novel polyurethane architectures with tailored properties. By strategically incorporating the 4-methylpentyl moiety, chemists can design polymers for specialized applications.

Internal Plasticization: The flexible, non-polar 4-methylpentyl side chain can act as a covalently bonded "internal plasticizer." This can enhance the flexibility and reduce the glass transition temperature of the polymer without the issue of plasticizer migration that occurs with external additives.

Enhanced Solubility: The presence of branched alkyl side chains can improve the solubility of the polyurethane in a wider range of organic solvents. This is advantageous for processing, especially in coating and adhesive formulations.

Hydrophobicity and Surface Properties: The aliphatic 4-methylpentyl group is hydrophobic. Incorporating it into the polymer structure, particularly as a pendant group, can be used to modify the surface energy of the material, leading to increased water repellency.

Biodegradable Polymers: In the field of biomedical materials, novel biodegradable polyurethanes can be synthesized. nih.gov By combining a biodegradable polyol (like poly(l-lactide)) with this compound, it is possible to create materials where the degradation rate and mechanical properties are finely tuned by the structure of the side chain. nih.gov

The synthesis of these novel architectures often involves a two-step polymerization process where a prepolymer is first formed from the polyol and an excess of isocyanate, followed by chain extension with a diol or diamine. researchgate.net This method allows for precise control over the polymer's molecular weight and block structure.

Table 3: Predicted Influence of 4-Methylpentyl Moiety on Polyurethane Properties (Compared to a Linear C6 Isocyanate like HDI)

| Property | Polyurethane with 1,6-Hexamethylene Diisocyanate (HDI) | Polyurethane with this compound | Rationale for Difference |

| Hard Segment Packing | High (due to symmetry) | Low (due to steric hindrance) | Branched structure disrupts chain packing and hydrogen bonding. |

| Degree of Phase Separation | High | Moderate to Low | Reduced packing efficiency leads to more phase mixing. |

| Tensile Modulus | Higher | Lower | Less defined hard domains result in a softer material. |

| Hardness | Higher | Lower | Correlates with modulus and hard segment organization. |

| Glass Transition Temp. (Tg) | Higher | Lower | Increased free volume and segmental mobility from the side chain. |

| Solubility | Moderate | Potentially Higher | Branched alkyl groups can improve solubility in non-polar solvents. |

Investigation of Isocyanate Index Effects on Polymer Network Crosslinking and Morphology

The isocyanate index, defined as the stoichiometric ratio of isocyanate (NCO) groups to hydroxyl (OH) groups in a polyurethane formulation, is a critical parameter that significantly influences the polymerization process and the final properties of the resulting polymer network. nih.gov Altering this index directly modifies the crosslink density and the chemical nature of the polymer backbone, thereby affecting both morphology and performance.

An increase in the isocyanate index (a value greater than 1.0) introduces an excess of NCO groups. These excess groups can react with the urethane linkages already formed to create allophanate (B1242929) crosslinks, or with urea groups (formed from the reaction of isocyanates with any water present) to form biuret (B89757) crosslinks. nih.govtechscience.cn This additional crosslinking enhances the network's rigidity. Research has shown that increasing the isocyanate index leads to a higher content of hard segments in the polymer matrix, which generally results in increased hardness and compressive strength. techscience.cn However, this can also lead to a decrease in elasticity. techscience.cn

The reaction kinetics are also affected; a higher concentration of isocyanate groups typically increases the rate of the gelling and curing reactions. techscience.cn Morphologically, the isocyanate index impacts the cellular structure in foams. A higher index can lead to a stronger polymer structure capable of retaining more of the carbon dioxide blowing agent, which can influence cell size and the percentage of open cells. nih.gov Conversely, a lower isocyanate index (less than 1.0) results in a polymer with a lower crosslink density and a higher proportion of unreacted hydroxyl groups, leading to softer, more flexible materials with lower compressive strength. mdpi.com

Table 1: Influence of Increasing Isocyanate Index on Polyurethane Properties

| Property | Effect of Increasing Isocyanate Index | Reference |

|---|---|---|

| Curing/Gelling Time | Decreases | techscience.cn |

| Crosslink Density | Increases (due to allophanate/biuret formation) | nih.gov |

| Hardness | Increases | techscience.cn |

| Compressive Strength | Increases | techscience.cnmdpi.com |

| Elasticity | Decreases | techscience.cn |

| Storage Modulus | Increases, indicating greater stiffness | mdpi.com |

Derivatization and Functionalization for Specialized Materials

To enhance the utility of highly reactive isocyanates like this compound, particularly in one-component systems, a process known as "blocking" is employed. This involves reacting the isocyanate group with a "blocking agent" containing an active hydrogen atom, which masks the NCO functionality and renders it temporarily inert at ambient temperatures. rsc.org This allows the formulation to be mixed with polyols and other coreactants without premature curing, providing a stable, single-component system with an extended shelf life. wikipedia.org

The blocked isocyanate is stable until heated to a specific "deblocking" or "decoupling" temperature. At this elevated temperature, the blocking agent is released, regenerating the highly reactive isocyanate group, which can then proceed to react with a polyol to form the desired polyurethane network. rsc.orgwikipedia.org The choice of blocking agent is critical as it dictates the deblocking temperature. Common blocking agents include phenols, oximes (like methyl ethyl ketoxime, MEKO), and ε-caprolactam. wikipedia.orgenpress-publisher.com

Two primary mechanisms have been proposed for the reaction between a blocked isocyanate and a nucleophile (e.g., a hydroxyl group):

Elimination-Addition Mechanism : This pathway involves the thermal dissociation of the blocked isocyanate into the free isocyanate and the free blocking agent, followed by the addition of the hydroxyl group to the regenerated isocyanate. rsc.org

Addition-Elimination Mechanism : In this mechanism, the hydroxyl group directly attacks the carbonyl carbon of the blocked isocyanate, forming an unstable intermediate which then eliminates the blocking agent to form the urethane linkage. rsc.org

The selection of the blocking agent and any catalysts can precisely control the curing temperature for specific applications. wikipedia.org

Table 2: Common Blocking Agents and Their Typical Deblocking Temperatures

| Blocking Agent | Typical Deblocking Temperature (°C) | Reference |

|---|---|---|

| Phenols | 135 - 160+ | enpress-publisher.comrsc.org |

| Methyl Ethyl Ketoxime (MEKO) | 120 - 160 | wikipedia.orgenpress-publisher.comresearchgate.net |

| ε-Caprolactam | 130 - 160+ | wikipedia.orgnih.gov |

| Sodium Bisulfite | 50 - 160 | rsc.org |

| Malonates | < 110 | wikipedia.org |

Derivatives of this compound are being integrated into advanced polymer systems known as Covalent Adaptable Networks (CANs), which possess dynamic covalent bonds. mdpi.com These networks combine the robust mechanical properties of traditional thermosets with the reprocessability and recyclability of thermoplastics. mdpi.comnih.gov The key feature of CANs is the ability of their crosslinks to rearrange, break, and reform in response to a stimulus, most commonly heat.

CANs operate through two primary mechanisms:

Dissociative CANs : The crosslinks first break, reducing the crosslink density, and then reform. mdpi.comnih.gov

Associative CANs (Vitrimers) : Bond exchange occurs via a displacement reaction where a new bond is formed concurrently as an old one is broken. This process maintains a constant crosslink density, leading to a gradual decrease in viscosity upon heating without a true liquid state, a behavior characteristic of vitrimers. mdpi.comnih.gov

Polyurethane chemistry is well-suited for creating CANs. For instance, dynamic phenol-carbamate bonds can be incorporated into the polymer network. rsc.org By adjusting the chemical structure of the isocyanate component, it is possible to regulate the rearrangement kinetics of the network. Factors such as steric hindrance near the isocyanate group can promote the dynamic bond exchange, lowering the energy barrier for network rearrangement and enabling properties like self-healing and shape memory at lower temperatures. rsc.orgresearchgate.net This tunability allows for the design of materials that are robust at service temperatures but can be reshaped, repaired, or recycled upon heating. researchgate.net

The performance of polyurethanes in high-performance applications like coatings, adhesives, and elastomers is fundamentally tied to the chemical structure of the constituent monomers, including the isocyanate. Derivatives of this compound, being an aliphatic isocyanate, contribute to the synthesis of polyurethanes with excellent UV stability and non-yellowing characteristics, which is crucial for coatings.

The structure of the isocyanate directly influences key material properties:

Mechanical Properties : The symmetry and rigidity of the isocyanate molecule affect the efficiency of hydrogen bonding between polymer chains. mdpi.com Symmetrical isocyanates can facilitate stronger hydrogen bonding, leading to a more defined phase separation between hard and soft segments, which enhances tensile strength and modulus. mdpi.comresearchgate.net

Adhesion : The chemical nature of the isocyanate impacts the adhesive strength of the resulting polyurethane. For example, some structures demonstrate superior lap shear strength, making them ideal for adhesive applications. mdpi.comresearchgate.net

Crosslinking Density : For protective coatings, a high crosslinking density is desirable to improve barrier properties against chemicals. mdpi.com By selecting appropriate isocyanates and polyols, and by controlling the stoichiometry, the crosslink density can be tailored to maximize resistance to chemical permeation and swelling. mdpi.com

Through careful selection of aliphatic isocyanates like this compound and its derivatives, materials can be engineered with a specific balance of flexibility, strength, and environmental resistance required for demanding applications in the automotive, aerospace, and electronics industries.

Contributions to Green Polymer Chemistry: Non-Isocyanate Polyurethanes (NIPUs) as a Comparative Framework for Sustainable Polymer Synthesis

While conventional polyurethanes, synthesized from isocyanates, offer exceptional performance, the high toxicity of isocyanate monomers has driven research into safer and more sustainable alternatives. researchgate.net This has led to the development of Non-Isocyanate Polyurethanes (NIPUs), which serve as an important comparative framework for evaluating the environmental impact of polymer synthesis. mdpi.commdpi.com

The most promising and widely studied route to NIPUs involves the polyaddition reaction between cyclic carbonates and amines. mdpi.comrsc.org This pathway completely avoids the use of toxic isocyanates and phosgene (B1210022), aligning with the principles of green chemistry. mdpi.comnih.gov The resulting NIPUs feature a polymer backbone containing hydroxyl groups adjacent to the urethane linkage, which can promote adhesion and provide sites for further functionalization. rsc.org

However, NIPUs present a different property profile when compared to their conventional counterparts. Key differences include:

Mechanical Properties : NIPUs often exhibit lower molecular weights and higher dispersity, which can result in lower tensile strength and different mechanical behaviors compared to traditional polyurethanes. mdpi.comresearchgate.net

Thermal and Chemical Resistance : NIPUs are reported to have good chemical resistance and thermal stability. mdpi.com

Synthesis Conditions : The synthesis of NIPUs can sometimes require more energy or longer reaction times than conventional polyurethane production. mdpi.com

The development of NIPUs, especially from bio-based resources like vegetable oils and CO2 (for forming the cyclic carbonates), represents a significant step towards a circular economy for polymers. mdpi.comrsc.org While challenges in matching the high performance of conventional systems remain, the NIPU framework highlights a viable pathway for producing urethane-based materials with a significantly improved environmental and safety profile. researchgate.netmdpi.com

Theoretical and Computational Chemistry Applied to 1 Isocyanato 4 Methylpentane Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for predicting molecular properties and reaction outcomes. These first-principle methods solve approximations of the Schrödinger equation to determine the electronic structure of a system, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving isocyanates. worldscientific.commdpi.com By modeling the reaction of 1-isocyanato-4-methylpentane with other molecules, such as alcohols or amines, DFT can map out the potential energy surface of the reaction. This allows for the identification of the most likely reaction pathways.

Key aspects of these studies include:

Locating Transition States (TS): DFT calculations can determine the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bond-forming and bond-breaking processes. For isocyanate reactions, this can reveal whether the mechanism is concerted (a single step) or stepwise (involving one or more intermediates). chemrxiv.orgresearchgate.net

Calculating Activation Barriers: The energy difference between the reactants and the transition state is the activation barrier or activation energy. This value is critical for predicting the rate of a reaction. DFT studies have shown that for isocyanate reactions, these barriers can be significantly lowered by the presence of catalysts or even by the participation of additional reactant molecules. nih.govmdpi.com For instance, the uncatalyzed reaction of an isocyanate with an alcohol can have a high energy barrier, while catalysis can provide a lower-energy pathway. nih.gov

Comparing Reaction Mechanisms: DFT can be used to compare the energetic favorability of different possible reaction pathways. For example, in the reaction of isocyanates with nitrones, DFT calculations revealed that the reaction proceeds through a concerted mechanism in apolar solvents but switches to a stepwise mechanism in polar solvents. acs.org Similarly, for the formation of urethanes from this compound and an alcohol, DFT could be used to compare a direct bimolecular addition mechanism with a catalyzed pathway, determining which is kinetically preferred under specific conditions.

Table 1: Illustrative DFT-Calculated Activation Energies for Isocyanate Reactions This table presents hypothetical data based on typical findings in computational studies of isocyanate reactions to illustrate the type of information generated.

| Reaction Pathway | Catalyst | Calculated Activation Barrier (kJ/mol) | Mechanism Type |

|---|---|---|---|

| Isocyanate + Alcohol | None | >100 | Concerted |

| Isocyanate + Alcohol | Tertiary Amine | ~60 | Concerted (Catalyzed) |

| Isocyanate + Alcohol | Additional Alcohol Molecule | ~70-80 | Concerted (Self-Catalyzed) |

| Isocyanate Dimerization | None | Variable | Reversible |

| Isocyanate Trimerization | None | Variable | Stable Ring Formation |

Analysis of Electron Density Distributions and Charge Transfer in Chemical Reactions

The reactivity of the isocyanate group (–N=C=O) is governed by its electronic structure. The carbon atom in this group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Quantum chemical calculations can quantify and visualize this property.

Analysis of the electronic structure provides insights into:

Partial Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In this compound, this would confirm a significant positive partial charge on the isocyanate carbon, identifying it as the primary site for nucleophilic attack.

Electron Density Maps: Visual representations of electron density show where electrons are concentrated in a molecule. For an isocyanate, these maps would illustrate the polarization of the N=C and C=O bonds, highlighting the electron-deficient nature of the central carbon atom.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. In a reaction with a nucleophile like an alcohol, the key interaction involves the HOMO of the alcohol and the LUMO of the isocyanate. The energy gap between these orbitals influences the reaction rate, and the shape and location of the LUMO on the isocyanate group confirm that the reaction will occur at the carbon atom.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. kuleuven.be Computational models can simulate these effects, providing a deeper understanding of the reaction dynamics in different environments.

The most common methods for modeling solvent effects are:

Continuum Solvation Models: Models such as the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD) treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.orgresearchgate.netnih.gov These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. Studies on isocyanate reactions have used these models to show that polar solvents can stabilize charged intermediates or transition states, potentially lowering activation barriers or even changing the reaction mechanism from concerted to stepwise. acs.orgugent.be

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding between the solvent and the reactants or transition state. For the reaction of this compound, explicit solvent molecules could show how protic solvents like alcohols might actively participate in the proton transfer step of the reaction.

Table 2: Representative Influence of Solvent Polarity on Reaction Activation Energy This table contains generalized data illustrating typical computational findings on solvent effects.

| Solvent | Dielectric Constant (ε) | Effect on Transition State | Predicted Impact on Activation Energy |

|---|---|---|---|

| Hexane | ~1.9 | Minimal stabilization | High |

| Toluene (B28343) | ~2.4 | Minor stabilization of polar TS | Moderate-High |

| Dichloromethane | ~9.1 | Significant stabilization of polar/charged TS | Moderate |

| Acetonitrile | ~37.5 | Strong stabilization of polar/charged TS | Low |

Molecular Modeling and Simulation of Polymerization Processes and Polymer Dynamics

While quantum chemistry focuses on the details of chemical reactions, molecular modeling and simulation techniques are used to study the behavior of larger systems, such as polymers. These methods use classical mechanics, rather than quantum mechanics, to model the interactions between atoms, allowing for the simulation of much larger systems over longer timescales.

Molecular Dynamics (MD) simulations are used to study the physical properties and dynamic behavior of materials at the molecular level. udel.edu For a polymer network formed from this compound and a polyol (a polyurethane), MD simulations can predict macroscopic properties by simulating the movement of atoms and molecules over time. nsf.govacs.org

MD simulations can be used to investigate:

Structural Properties: Simulations can predict the density, conformation, and arrangement of polymer chains in the amorphous solid state.

Thermal Properties: By simulating the system at different temperatures, properties like the glass transition temperature (Tg) can be predicted. mdpi.com

Mechanical Properties: The response of the polymer network to applied stress can be simulated to calculate mechanical properties such as the elastic modulus. mdpi.com

Transport Properties: The diffusion of small molecules (like residual monomers or plasticizers) through the polymer matrix can be studied.

A significant challenge in simulating isocyanate-based polymers is the availability of accurate force fields—the set of equations and parameters that describe the potential energy of the system. mdpi.comnih.gov Developing and validating force fields specifically for these systems is an active area of research. nsf.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, they are particularly useful for modeling the complex, stochastic nature of polymerization reactions. dtic.mildtic.mil

For the polymerization of this compound, MC simulations can model:

Polymerization Kinetics: By simulating the individual reaction events (e.g., the reaction of an isocyanate group with a hydroxyl group) based on their probabilities, MC methods can track the evolution of the system over time, predicting how the concentrations of monomers, oligomers, and polymers change. ugent.be

Network Formation: In the formation of cross-linked polyurethanes, MC simulations can predict the structure of the resulting network, including the distribution of molecular weights, the degree of cross-linking, and the point at which gelation occurs. dtic.mil

Influence of Reactivity: These simulations can easily incorporate different reactivities for different functional groups, allowing for the study of how factors like steric hindrance or the presence of catalysts affect the final polymer structure. dtic.mil

Table 3: Properties and Parameters Investigated via Molecular Simulation of Polymers

| Simulation Method | Key Inputs / Parameters | Predicted Outputs / Properties |

|---|---|---|

| Molecular Dynamics (MD) | Force Field Parameters, Temperature, Pressure, System Size | Density, Glass Transition Temperature (Tg), Elastic Modulus, Viscosity, Chain Conformation |

| Monte Carlo (MC) | Monomer Concentrations, Reaction Probabilities/Rates, Temperature | Molecular Weight Distribution, Degree of Cross-linking, Gel Point, Polymerization Kinetics |

Hybrid Computational Approaches for Investigating Dynamic Covalent Systems

The investigation of dynamic covalent systems, such as those potentially formed from this compound derivatives, presents a significant challenge for computational chemistry. These systems, often referred to as Covalent Adaptable Networks (CANs), are characterized by bond exchange reactions that allow the material to be reprocessed or self-healed. rsc.orgnih.gov Modeling the chemical reactions of bond cleavage and formation within a large, bulk polymer matrix requires a combination of high accuracy for the reactive event and computational efficiency for the surrounding environment.

Hybrid computational approaches, particularly Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are powerful tools for this purpose. In a QM/MM simulation, the small, electronically active region of the system—such as the urethane (B1682113) or urea (B33335) linkage undergoing exchange—is treated with a high-level, accurate QM method. The remainder of the polymer system, which primarily exerts steric and electrostatic effects, is modeled using a computationally less expensive MM force field. This partitioning allows for the detailed study of reaction mechanisms, transition states, and activation energy barriers without the prohibitive cost of a full QM calculation on the entire system.

For dynamic systems, adaptive QM/MM partitioning is particularly advantageous. nih.govnih.gov In these schemes, the definition of the QM and MM regions is not static; atoms and molecules can move between the two regions as the simulation progresses. nih.gov This is crucial for modeling bond exchange, where the reactive site may change or where solvent or catalyst molecules diffuse into and out of the reactive zone. By applying these methods, researchers can gain insight into the kinetics of network rearrangement in materials derived from aliphatic isocyanates like this compound, linking molecular-level reaction dynamics to macroscopic material behavior.

Computational Prediction of Structure-Property Relationships in Derived Materials

Computational modeling is instrumental in establishing structure-property relationships for polymeric materials, including those synthesized from this compound. The physical properties of a polyurethane, for instance, are dictated by the molecular architecture of its constituent isocyanate and polyol monomers. uakron.edu Factors such as the chain length of the aliphatic isocyanate, its symmetry, and the nature of the soft and hard segments in the resulting polymer influence phase separation, intermolecular interactions, and ultimately, the material's bulk properties. dtic.mil

Atomistic simulations provide a "virtual laboratory" to explore these relationships systematically. mdpi.comresearchgate.net By constructing molecular models of different polymer architectures, researchers can predict how variations in monomer structure will affect the final material's performance. This predictive capability accelerates materials design by allowing for the in-silico screening of numerous candidate structures, identifying promising candidates for synthesis and experimental validation. mdpi.com This approach bypasses the time-consuming and resource-intensive process of synthesizing and testing every possible polymer formulation.

Prediction of Thermal and Mechanical Properties from Molecular Architecture

Molecular Dynamics (MD) simulations are a primary tool for predicting the thermal and mechanical properties of polymers derived from specific molecular architectures. udel.eduresearchgate.net The typical workflow involves constructing a representative amorphous cell of the polymer, equilibrating the system to achieve a realistic density and conformation, and then subjecting the computational model to virtual tests that mimic laboratory experiments.

Thermal Properties:

Glass Transition Temperature (Tg): This is often determined by simulating the polymer at various temperatures and monitoring the change in specific volume or density. The temperature at which a distinct change in the slope of the volume-temperature curve occurs is identified as the Tg. rsc.org

Thermal Conductivity: Non-equilibrium molecular dynamics (NEMD) can be used to calculate this property. A temperature gradient is applied across the simulation box, and the resulting heat flux is measured, allowing for the determination of thermal conductivity via Fourier's law. This is critical for applications like insulation. udel.edu

Mechanical Properties:

Elastic Modulus, Tensile Strength, and Elongation at Break: These properties are calculated by performing simulated uniaxial tensile tests on the equilibrated polymer model. mdpi.com The simulation box is deformed at a constant strain rate, and the resulting stress is calculated from the internal pressure tensor. The output is a stress-strain curve from which key mechanical parameters can be extracted. researchgate.net

Simulations have shown that factors like isocyanate content directly influence mechanical performance; increasing the proportion of the isocyanate-derived hard segments generally leads to higher tensile strength and Young's modulus but lower elongation at break. mdpi.com

| Isocyanate Content (wt%) | Predicted Young's Modulus (GPa) | Predicted Tensile Strength (MPa) | Predicted Elongation at Break (%) |

|---|---|---|---|

| 20 | 0.85 | 35 | 550 |

| 30 | 1.20 | 48 | 420 |

| 40 | 1.75 | 62 | 310 |

Modeling of Dynamic Bond Exchange Reactions in Adaptable Networks